

Dyrk1A-IN-4: A Chemical Probe for Interrogating DYRK1A Function

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Compound of Interest

Compound Name: *Dyrk1A-IN-4*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.^{[1][2][3]} Encoded on chromosome 21, its overexpression is implicated in the neuropathological features of Down syndrome and Alzheimer's disease.^{[2][3][4]} Furthermore, DYRK1A is involved in the regulation of cell proliferation, differentiation, and survival, making it a compelling therapeutic target in oncology and regenerative medicine.^{[1][2][5][6]} The development of potent and selective chemical probes is essential for dissecting the complex biology of DYRK1A and for validating its therapeutic potential. **Dyrk1A-IN-4** has emerged as a potent and orally active inhibitor of DYRK1A, serving as a valuable tool for the scientific community. This technical guide provides a comprehensive overview of **Dyrk1A-IN-4**, including its biochemical and cellular activity, key signaling pathways influenced by DYRK1A, and detailed experimental protocols for its use.

Biochemical and Cellular Activity of Dyrk1A-IN-4

Dyrk1A-IN-4 is a potent inhibitor of DYRK1A and the closely related kinase DYRK2. Its activity has been characterized in various biochemical and cellular assays, demonstrating its utility as a chemical probe.

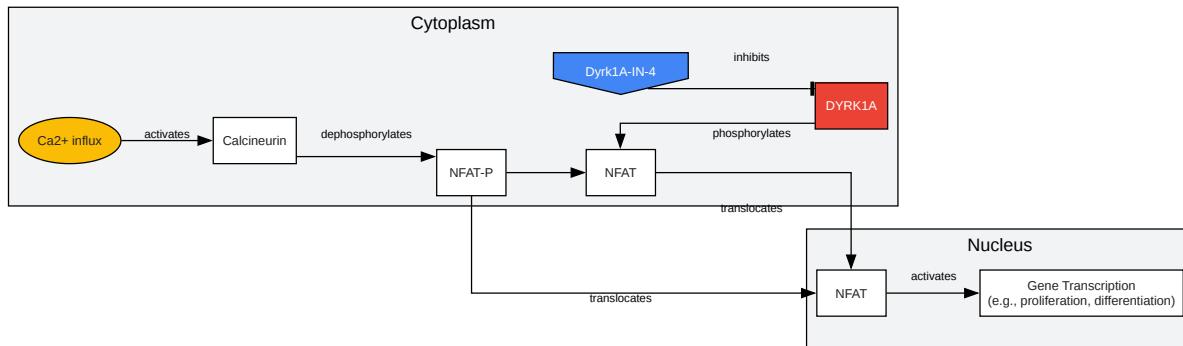
Parameter	Value	Assay System	Reference
IC50 (DYRK1A)	2 nM	Biochemical Kinase Assay	[7][8]
IC50 (DYRK2)	6 nM	Biochemical Kinase Assay	[7][8]
Cellular IC50 (DYRK1A pSer520 Autophosphorylation)	28 nM	U2OS cells	[7]
IC50 (A2780 ovarian adenocarcinoma)	13 nM	3D Tumor Sphere Model	[7]
IC50 (SK-N-MC neuroblastoma)	31 nM	3D Tumor Sphere Model	[7]
IC50 (C-33A cervical squamous cell carcinoma)	21 nM	3D Tumor Sphere Model	[7]

DYRK1A Signaling Pathways

DYRK1A functions as a critical node in several signaling pathways that regulate diverse cellular functions. Understanding these pathways is crucial for interpreting the effects of **Dyrk1A-IN-4**.

DYRK1A and the NFAT Signaling Pathway

DYRK1A negatively regulates the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[1][9] In resting cells, DYRK1A phosphorylates NFAT proteins, promoting their export from the nucleus and thereby inhibiting the transcription of target genes involved in cell proliferation and differentiation.[1][10] Inhibition of DYRK1A with probes like **Dyrk1A-IN-4** can lead to the activation of NFAT signaling.

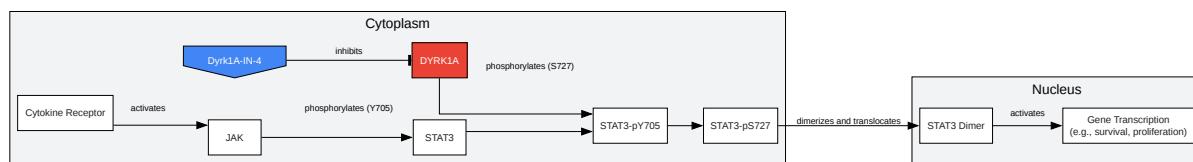


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Caption: DYRK1A-mediated regulation of the NFAT signaling pathway.

DYRK1A and the STAT3 Signaling Pathway

DYRK1A can phosphorylate the transcription factor STAT3 at Serine 727, a modification that is important for its full transcriptional activity.^{[1][11]} This pathway is implicated in cell survival and proliferation, particularly in certain cancers.^[1]



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Caption: Regulation of STAT3 activity by DYRK1A phosphorylation.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the function of **Dyrk1A-IN-4**.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of **Dyrk1A-IN-4** to displace a fluorescently labeled tracer from the ATP-binding pocket of DYRK1A.

Materials:

- DYRK1A enzyme (recombinant)
- LanthaScreen™ Eu-anti-GST Antibody
- Kinase Tracer 236
- 5X Kinase Buffer A (250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35)
- **Dyrk1A-IN-4**
- 384-well microplate

Procedure:

- Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.
- Prepare Compound Dilutions: Create a serial dilution of **Dyrk1A-IN-4** in 1X Kinase Buffer.
- Prepare Kinase/Antibody Mixture: Dilute the DYRK1A enzyme and Eu-anti-GST antibody in 1X Kinase Buffer to the desired concentrations.

- Prepare Tracer Solution: Dilute the Kinase Tracer 236 in 1X Kinase Buffer.
- Assay Assembly:
 - Add 5 μ L of the **Dyrk1A-IN-4** serial dilutions to the wells of the 384-well plate.
 - Add 5 μ L of the kinase/antibody mixture to each well.
 - Add 5 μ L of the tracer solution to each well.
- Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

Data Analysis: Calculate the FRET ratio and plot it against the concentration of **Dyrk1A-IN-4** to determine the IC₅₀ value.

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA™)

CETSA™ is a powerful method to verify the direct binding of a compound to its target in a cellular context.

Materials:

- Cells expressing endogenous or over-expressed DYRK1A
- **Dyrk1A-IN-4**
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- PCR tubes or 96-well PCR plate
- Thermal cycler

- Centrifuge
- SDS-PAGE and Western blotting reagents
- Anti-DYRK1A antibody

Procedure:

- Cell Treatment: Treat cultured cells with **Dyrk1A-IN-4** or vehicle control (DMSO) for a specified time.
- Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.
- Heat Shock: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling to 25°C for 3 minutes.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble DYRK1A by SDS-PAGE and Western blotting using an anti-DYRK1A antibody.

Data Analysis: Quantify the band intensities and plot the amount of soluble DYRK1A as a function of temperature. A shift in the melting curve in the presence of **Dyrk1A-IN-4** indicates target engagement.

In Vivo Efficacy in Xenograft Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Dyrk1A-IN-4** in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

- Cancer cell line known to be sensitive to DYRK1A inhibition (e.g., RS4;11)

- **Dyrk1A-IN-4**

- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Calipers
- Anesthesia

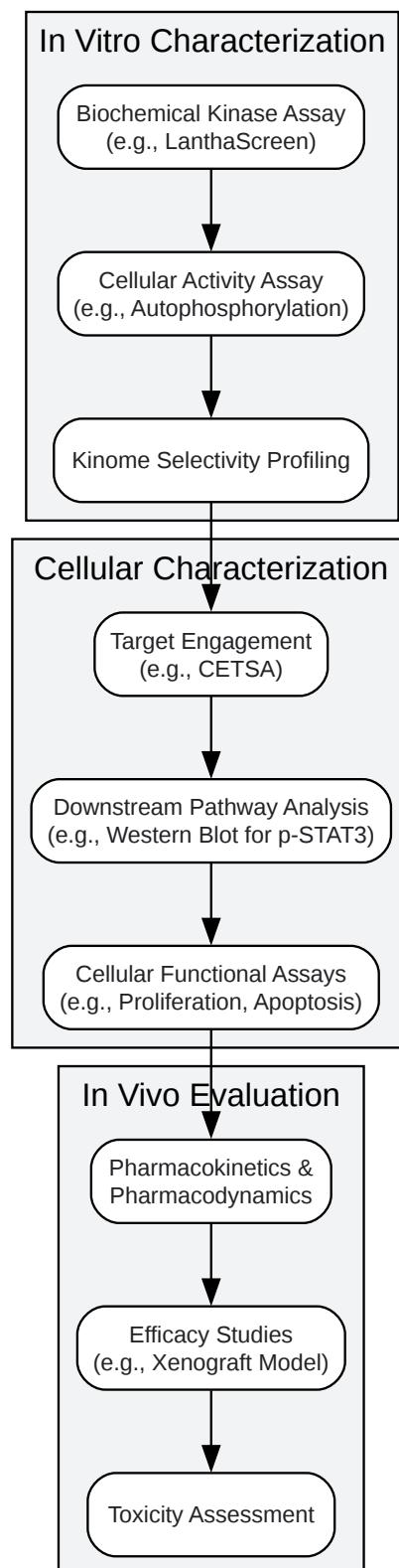
Procedure:

- Cell Implantation: Subcutaneously inject the cancer cells into the flank of the mice.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Treatment: Randomize the mice into treatment and control groups. Administer **Dyrk1A-IN-4** (e.g., 6.25 mg/kg) or vehicle orally, once daily.^[7]
- Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
- Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
- Pharmacodynamic Analysis: At the end of the study, or at specific time points after the last dose, tumors can be harvested to assess the level of DYRK1A phosphorylation by Western blot to confirm target engagement in vivo.^[7]

Data Analysis: Compare the tumor growth rates between the **Dyrk1A-IN-4** treated group and the vehicle control group.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a DYRK1A inhibitor like **Dyrk1A-IN-4**.



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Caption: A generalized workflow for the preclinical evaluation of a DYRK1A inhibitor.

Conclusion

Dyrk1A-IN-4 is a valuable chemical probe for investigating the multifaceted roles of DYRK1A in health and disease. Its high potency and demonstrated cellular and *in vivo* activity make it a suitable tool for target validation and for exploring the therapeutic potential of DYRK1A inhibition. The data and protocols presented in this guide are intended to facilitate the effective use of **Dyrk1A-IN-4** by the scientific community, ultimately advancing our understanding of DYRK1A biology and aiding in the development of novel therapeutics.

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